molecular formula C18H19ClN2O3 B3083767 [(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142205-07-9

[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Cat. No.: B3083767
CAS No.: 1142205-07-9
M. Wt: 346.8 g/mol
InChI Key: QFHWLYJGURAOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” is a chemical compound with a molecular weight of 376.83 and a molecular formula of C19H21ClN2O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-chlorophenyl group attached to an ethylamino group, which is further attached to a 2-oxoethyl group. This entire group is then attached to a phenylamino group, which is finally attached to an acetic acid group .

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Applications

  • Research on compounds related to [(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid has been conducted, focusing on their synthesis and characterization for potential antimicrobial applications. A study by Desai, Shihora, and Moradia (2007) explored the antibacterial and antifungal activities of new quinazolines derived from similar compounds against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Antimicrobial Agent Development

  • Sah, Bidawat, Seth, and Gharu (2014) synthesized formazans from a Mannich base related to the given compound and evaluated their antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis in Pharmaceutical Applications

  • In pharmaceutical research, Jia-peng (2012) described a process involving a compound similar to this compound for the synthesis of Clopidogrel sulfate, highlighting the synthesis's advantages like high yield and good quality suitable for industrialization (Hu Jia-peng, 2012).

Exploration in Organic Synthesis

  • Patel and Shaikh (2011) conducted research on 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, synthesized from an acid similar to the compound , and evaluated their antimicrobial activity. This study highlights the importance of such compounds in organic synthesis and potential pharmaceutical applications (Patel & Shaikh, 2011).

Properties

IUPAC Name

2-(N-[2-[2-(2-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-16-9-5-4-6-14(16)10-11-20-17(22)12-21(13-18(23)24)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWLYJGURAOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

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